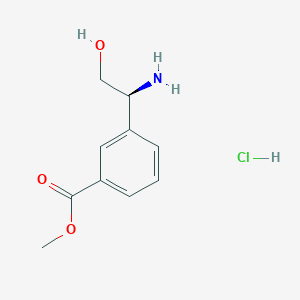

(S)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride

Description

(S)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride (CAS: 61416-34-0) is a chiral benzoic acid derivative with the molecular formula C₁₀H₁₄ClNO₃. Its structure features a methyl ester at the benzoate moiety, an (S)-configured 1-amino-2-hydroxyethyl substituent at the meta position, and a hydrochloride counterion . This compound is of interest in pharmaceutical and synthetic chemistry due to its bifunctional groups (amino and hydroxyl), which may facilitate hydrogen bonding, solubility in polar solvents, and coordination with metal catalysts in catalytic reactions . It is commercially available under synonyms such as (S)-methyl 3-[(1S)-1-amino-2-hydroxyethyl]benzoate hydrochloride and is utilized in research settings for drug intermediate synthesis .

Properties

IUPAC Name |

methyl 3-[(1S)-1-amino-2-hydroxyethyl]benzoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c1-14-10(13)8-4-2-3-7(5-8)9(11)6-12;/h2-5,9,12H,6,11H2,1H3;1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWIJKZSHJUALNL-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=CC(=C1)[C@@H](CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as methyl 3-hydroxybenzoate and (S)-1-amino-2-propanol.

Esterification: The first step involves the esterification of methyl 3-hydroxybenzoate with (S)-1-amino-2-propanol in the presence of a suitable catalyst, such as sulfuric acid, to form the desired ester.

Hydrochloride Formation: The final step involves the conversion of the ester into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of (S)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are used to ensure high yield.

Catalysis: Industrial catalysts are employed to enhance the reaction rate and efficiency.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group into an alcohol.

Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various derivatives depending on the substituent used.

Scientific Research Applications

(S)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.

Pathways Involved: It can modulate biochemical pathways, leading to various physiological effects, such as anti-inflammatory or analgesic responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the structural, functional, and applicative differences between (S)-methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride and its analogs:

Enantiomeric and Diastereomeric Variants

Key Insight : Enantiomers like the (R)-form may exhibit distinct pharmacokinetic or catalytic behaviors due to stereospecific interactions. Positional isomers (meta vs. para) influence reactivity in synthesis or binding affinity in biological systems .

Hydroxyl Group Modifications

Key Insight : The hydroxyl group in the parent compound enhances hydrophilicity and metal-coordination ability compared to its deoxygenated analog. Conversion to a free carboxylic acid (e.g., 876-03-9) alters ionization state and reactivity .

Pharmacologically Relevant Benzoate Esters

Biological Activity

(S)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride is an organic compound with notable biological activity, attributed to its unique structural features. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on diverse scientific sources.

Chemical Structure and Properties

(S)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride features a benzoate structure with an amino alcohol side chain. The presence of both amino and hydroxyl functional groups enhances its solubility and bioavailability, allowing for various interactions within biological systems. The compound is often used in its hydrochloride form for improved stability.

The biological activity of (S)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride is primarily mediated through interactions with specific molecular targets, including enzymes and receptors. The amino and hydroxyethyl groups facilitate the formation of hydrogen bonds, enabling the compound to modulate enzymatic activities or receptor functions.

Enzyme Inhibition

Research indicates that (S)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride may act as an inhibitor of histone deacetylases (HDACs), which are critical in regulating gene expression and cellular processes. This inhibition can lead to altered cellular functions, making it a candidate for further investigation in cancer therapy and other diseases where HDACs play a role.

Biological Activities

The compound exhibits several pharmacological effects, as predicted by computational models such as the Prediction of Activity Spectra for Substances (PASS). Notable activities include:

- Antioxidant Properties : Similar compounds have shown potential in scavenging free radicals, suggesting that (S)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride may also possess antioxidant capabilities.

- Anticancer Activity : Preliminary studies indicate cytotoxic effects against various cancer cell lines, highlighting its potential as an anticancer agent. The structural similarities with known anticancer compounds suggest a mechanism that warrants further exploration .

- Neuroprotective Effects : Related compounds have been studied for neuroprotective properties, indicating possible applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Study on HDAC Inhibition

A study investigating the inhibition of HDACs by (S)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride demonstrated significant activity against specific HDAC isoforms. The results indicated a dose-dependent response, with IC50 values suggesting effective inhibition at low concentrations. This finding supports the potential use of this compound in cancer therapeutics where HDACs are implicated.

Antioxidant Activity Assessment

In a comparative study assessing antioxidant activity among various compounds, (S)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride exhibited moderate scavenging activity against DPPH radicals. This suggests that while it may not be the most potent antioxidant, it still contributes to reducing oxidative stress in biological systems.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride, and how can chiral purity be ensured?

- Methodology : The synthesis typically involves multi-step protection/deprotection strategies. For example:

Esterification : Start with 3-carboxybenzoic acid derivatives, followed by methyl ester formation.

Chiral introduction : Use enantioselective reduction (e.g., asymmetric hydrogenation) or enzymatic resolution to install the (S)-configuration in the amino-hydroxyethyl side chain .

Salt formation : React the free base with hydrochloric acid in a polar aprotic solvent (e.g., dioxane) to form the hydrochloride salt .

- Chiral purity : Validate via chiral HPLC (e.g., using a Chiralpak® column) or polarimetry. Purity ≥98% is critical for pharmacological studies .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation/contact. The hydrochloride salt is hygroscopic; store in airtight containers under inert gas (argon) at 2–8°C .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months) to identify degradation products. Monitor via HPLC-MS for hydrolytic cleavage of the ester or oxidation of the hydroxyethyl group .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in reported pharmacological activity data for this compound?

- Issue : Discrepancies in IC₅₀ values or receptor binding affinities may arise from batch-to-batch variability or assay conditions.

- Resolution :

- Batch characterization : Ensure consistency in NMR (e.g., ¹H-NMR for amine proton integration ), elemental analysis, and mass spectrometry.

- Assay standardization : Use reference standards (e.g., USP/EP guidelines) and validate cell-based assays with positive/negative controls .

- Meta-analysis : Compare data across studies using standardized units (e.g., µM vs. ng/mL) and adjust for solvent effects (e.g., DMSO tolerance in cellular assays) .

Q. How can the compound’s enantiomeric excess (ee) be optimized during scale-up synthesis?

- Chiral resolution : Employ dynamic kinetic resolution (DKR) with transition-metal catalysts (e.g., Ru-BINAP complexes) to enhance ee >99% .

- Process monitoring : Use inline PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track reaction progress and chiral intermediates .

- Crystallization : Optimize solvent systems (e.g., ethanol/water mixtures) for selective crystallization of the (S)-enantiomer .

Q. What in silico approaches predict the compound’s metabolic stability and drug-likeness?

- ADMET modeling : Use software like Schrödinger’s QikProp or SwissADME to predict:

- Metabolic sites : Hydrolysis of the methyl ester or oxidation of the hydroxyethyl group.

- Lipophilicity : LogP values (aim for 1–3 for CNS penetration).

- Validation : Compare predictions with in vitro microsomal stability assays (e.g., human liver microsomes) and adjust substituents (e.g., fluorination) to improve metabolic resistance .

Experimental Design Considerations

Q. How to design a stability-indicating HPLC method for this compound?

- Column selection : Use a C18 column (150 mm × 4.6 mm, 3.5 µm) with a mobile phase of 0.1% TFA in water/acetonitrile (gradient: 5–95% ACN over 20 min).

- Detection : UV at 254 nm for the benzoate chromophore.

- Forced degradation : Expose the compound to heat (80°C), acid (1M HCl), base (1M NaOH), and peroxide (3% H₂O₂) to validate method robustness .

Q. What precautions mitigate interference from degradation products in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.